molecular formula C7H10ClNO2 B2408723 4,5,6,7-Tetrahydro-3H-furo[3,4-c]pyridin-1-one;hydrochloride CAS No. 2416237-09-5

4,5,6,7-Tetrahydro-3H-furo[3,4-c]pyridin-1-one;hydrochloride

Cat. No.: B2408723
CAS No.: 2416237-09-5
M. Wt: 175.61
InChI Key: DMUPAFIZVMZHKX-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-3H-furo[3,4-c]pyridin-1-one;hydrochloride is a heterocyclic compound that features a fused furan and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydro-3H-furo[3,4-c]pyridin-1-one;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a furan derivative with a pyridine derivative in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as solvent extraction, crystallization, and purification to obtain the final product in its hydrochloride form .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydro-3H-furo[3,4-c]pyridin-1-one;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly oxidized derivative, while substitution could introduce new functional groups into the molecule .

Scientific Research Applications

4,5,6,7-Tetrahydro-3H-furo[3,4-c]pyridin-1-one;hydrochloride has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5,6,7-Tetrahydro-3H-furo[3,4-c]pyridin-1-one;hydrochloride is unique due to its specific ring fusion and the presence of the hydrochloride group, which can influence its solubility and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4,5,6,7-tetrahydro-3H-furo[3,4-c]pyridin-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2.ClH/c9-7-6-1-2-8-3-5(6)4-10-7;/h8H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWYBJBWFZOOKGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=O)OC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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